(pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate
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Overview
Description
(pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate is an organic compound that belongs to the class of carbamates. This compound features a pyridine ring and a furan ring, both of which are heterocyclic aromatic compounds. The presence of these rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate typically involves the reaction of pyridine derivatives with furan derivatives under specific conditions. One common method involves the use of a carbamate precursor, which reacts with the pyridine and furan derivatives in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: This compound shares structural similarities but differs in its functional groups.
N,N-Dimethyl (5-(pyridin-3-yl)furan-2-yl)methanamine: Another structurally related compound with different substituents.
Uniqueness
(pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate is unique due to its specific combination of pyridine and furan rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
pyridin-3-ylmethyl N-[[5-(furan-3-yl)pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(23-11-13-2-1-4-18-7-13)20-9-14-6-16(10-19-8-14)15-3-5-22-12-15/h1-8,10,12H,9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHZRDHCRMQBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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